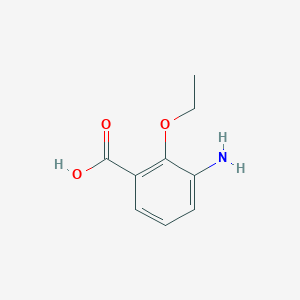

3-Amino-2-ethoxybenzoic acid

Description

Significance of Aminobenzoic and Ethoxybenzoic Acid Scaffolds

Aminobenzoic acids are aromatic compounds containing both an amino (-NH2) and a carboxylic acid (-COOH) group. bldpharm.com This dual functionality makes them versatile building blocks in organic synthesis. nih.gov The para-isomer, p-aminobenzoic acid (PABA), is a well-known example used as a starting material for synthesizing essential compounds like folic acid and various pharmaceuticals. nih.govmdpi.com Derivatives of aminobenzoic acid have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and cytotoxic agents. mdpi.comexplorationpub.comnih.govresearchgate.net The presence of both an acidic and a basic group allows for various chemical modifications, making these scaffolds highly valuable in drug design and development. nih.govmdpi.com

Similarly, ethoxybenzoic acid scaffolds, which feature an ethoxy group (-OCH2CH3) on the benzoic acid ring, are significant intermediates in organic synthesis. ontosight.ai The ethoxy group can influence the electronic properties and lipophilicity of the molecule, which is crucial for its interaction with biological targets. For example, 2-ethoxybenzoic acid is a known precursor in the synthesis of several pharmaceutical compounds and is a component in some dental cements. beili.com The strategic placement of an ethoxy group can direct further chemical reactions and is a key step in building complex molecular architectures. google.com

Overview of the Chemical Landscape of 3-Amino-2-ethoxybenzoic Acid

This compound is a specific isomer within the family of substituted benzoic acids. It incorporates the structural features of both aminobenzoic and ethoxybenzoic acids, with an amino group at the third position and an ethoxy group at the second position of the benzene (B151609) ring, relative to the carboxylic acid. This unique arrangement of functional groups dictates its specific chemical identity and reactivity.

While its isomers, such as 4-aminobenzoic acid and 2-ethoxybenzoic acid, are well-documented in scientific literature as key synthetic intermediates, this compound is primarily recognized as a research chemical or a building block available for organic synthesis. Detailed, peer-reviewed studies focusing specifically on its synthesis pathways or direct applications are not extensively available in public literature. However, its structure suggests potential utility as an intermediate for creating more complex, polysubstituted aromatic compounds for pharmaceutical and materials science research. A Chinese chemical supplier abstractly mentions its use in the one-pot synthesis of H-bonded pentagon-shaped circular aromatic pentamers, though detailed research on this application is not readily accessible. molaid.com

Below is a data table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1310367-49-7 | N/A |

| Molecular Formula | C9H11NO3 | N/A |

| Molecular Weight | 181.19 g/mol | N/A |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRPHLJWPJRMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Reaction Mechanism Studies in Synthesis of 3-Amino-2-ethoxybenzoic Acid

The synthesis of this compound would likely proceed through a series of well-understood reaction mechanisms. For instance, the introduction of the ethoxy group onto a phenolic precursor would typically occur via a Williamson ether synthesis, a classic example of a nucleophilic substitution reaction. In this step, the phenoxide ion, formed by deprotonating the hydroxyl group with a suitable base, acts as a nucleophile and attacks an ethyl halide, such as ethyl iodide or ethyl bromide.

The conversion of a nitro group to an amino group is a fundamental transformation in organic synthesis, typically achieved through reduction. A variety of reducing agents can be employed, including metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic media like tin (Sn) or iron (Fe) in hydrochloric acid. The mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.

Kinetic and Thermodynamic Considerations

For example, in the potential sulfonation of a substituted benzene (B151609) ring, the position of the sulfonic acid group can be dictated by temperature. While direct data for this compound is not available, we can consider analogous systems to illustrate this principle.

| Temperature (°C) | Kinetic Product (%) | Thermodynamic Product (%) | Controlling Factor |

|---|---|---|---|

| 25 | 85 | 15 | Kinetic Control |

| 100 | 30 | 70 | Thermodynamic Control |

The rate of a chemical reaction is described by its rate law, which is determined experimentally. For a hypothetical second-order reaction in one of the synthetic steps, the rate would be dependent on the concentration of both reactants. The Arrhenius equation further describes the temperature dependence of the reaction rate constant.

| Temperature (K) | Rate Constant (k) (M-1s-1) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| 298 | 0.015 | 55 |

| 318 | 0.045 |

Stereochemical Aspects of Synthetic Transformations

While this compound itself is not a chiral molecule, stereochemical considerations could become relevant if chiral reagents or catalysts were employed in its synthesis or in the synthesis of its derivatives. In such cases, the spatial arrangement of atoms in the transition state would determine the stereochemical outcome of the reaction.

For instance, if a prochiral substrate were used in a synthetic step, the use of a chiral catalyst could lead to the formation of one enantiomer in excess over the other, a process known as asymmetric synthesis. The degree of stereoselectivity would be dependent on the steric and electronic interactions between the substrate, the reagent, and the chiral catalyst.

In the context of the synthesis of more complex molecules derived from this compound, the introduction of stereocenters would be a critical aspect of the synthetic design. Diastereoselective reactions, where one diastereomer is formed in preference to another, would be employed to control the relative stereochemistry of multiple chiral centers. The principles of conformational analysis and steric hindrance would be key to predicting and controlling the stereochemical course of such transformations. Although no specific stereochemical transformations are directly involved in the synthesis of the achiral target molecule, the principles remain a cornerstone of modern synthetic organic chemistry.

Derivatization and Chemical Transformations

Synthesis of Esters and Amides of 3-Amino-2-ethoxybenzoic Acid

The carboxyl group of this compound is a primary site for derivatization, readily undergoing esterification and amidation to produce a diverse range of derivatives.

Esterification converts the carboxylic acid group into an ester, which can alter the molecule's solubility, reactivity, and biological activity. The most common method for this transformation is Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The process is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

Another effective method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride, often by using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Table 1: Common Methodologies for the Esterification of this compound

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Refluxing the mixture | Simple, uses inexpensive reagents | Reversible reaction, may require harsh conditions |

The resulting esters of this compound are valuable intermediates in organic synthesis and are explored for their potential as pharmaceutical agents.

The formation of an amide bond by reacting the carboxylic acid group of this compound with a primary or secondary amine is a fundamental transformation in medicinal chemistry. This reaction typically requires the activation of the carboxylic acid, which is achieved using a variety of coupling reagents. These reagents facilitate the formation of a stable amide linkage under mild conditions.

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. peptide.commerckmillipore.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient activators.

Uronium/Aminium Salts: Examples include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). iris-biotech.de HATU, for instance, is known for its rapid reaction rates and low levels of epimerization. peptide.com

The choice of coupling reagent, solvent (commonly DMF, DCM, or THF), and base (often a non-nucleophilic base like N,N-diisopropylethylamine - DIPEA) is crucial for the success of the amidation reaction. growingscience.comuantwerpen.be

Table 2: Selected Coupling Reagents for Amide Synthesis

| Coupling Reagent | Abbreviation | Class | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive, but byproduct can be difficult to remove. merckmillipore.com |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC or WSC | Carbodiimide | Water-soluble byproduct, ideal for aqueous reactions. peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium | High coupling efficiency, suitable for sterically hindered amino acids. merckmillipore.com |

Modifications of the Amino Group

The aromatic amino group of this compound is a versatile handle for a variety of chemical transformations, including acylation, sulfonylation, alkylation, arylation, and diazotization.

The primary amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. This reaction is often used to introduce various functional groups or as a protecting group strategy in multi-step syntheses. The acylation can be selective for the amino group over the carboxylic acid under appropriate pH conditions. google.com

Similarly, sulfonylation of the amino group is achieved by reacting this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. This reaction forms a sulfonamide linkage, which is a key structural motif in many pharmaceutical compounds. For instance, reacting 2-methoxy-4-acetaminomethyl benzoate (B1203000) with chlorosulfonic acid is a step in the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. google.com

N-alkylation of the amino group can be accomplished using alkyl halides. However, this reaction can sometimes be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.

N-arylation involves the formation of a new bond between the nitrogen atom of the amino group and a carbon atom of an aromatic ring. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, catalyzed by palladium or copper complexes, are powerful methods for achieving this transformation. Another strategy for arylation is through nucleophilic aromatic substitution (SNAr) reactions, where the amino group displaces a leaving group on an electron-deficient aromatic ring. nih.gov

The aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). questjournals.orgorganic-chemistry.org The resulting diazonium salt is a highly versatile intermediate that can undergo a wide range of transformations where the diazonium group is replaced by various substituents.

Table 3: Transformations of Diazonium Salts Derived from Aminobenzoic Acids

| Reaction Name | Reagents | Product | Description |

|---|---|---|---|

| Sandmeyer Reaction | CuCl, CuBr, CuCN | Aryl chloride, Aryl bromide, Aryl cyanide | Introduction of a halide or cyanide group onto the aromatic ring. scirp.org |

| Schiemann Reaction | HBF₄, heat | Aryl fluoride | Introduction of a fluorine atom. organic-chemistry.org |

| Gomberg-Bachmann Reaction | NaOH, an aromatic compound | Biaryl | Formation of a new carbon-carbon bond with another aromatic ring. |

| Hydrolysis | H₂O, heat | Phenol | Replacement of the diazonium group with a hydroxyl group. scirp.org |

These diazotization-based transformations are invaluable for the synthesis of a broad spectrum of substituted 2-ethoxybenzoic acid derivatives that would be difficult to prepare by other means. scirp.org

Modifications of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) at the 2-position of the benzene (B151609) ring can undergo several transformations, primarily involving the cleavage of the ether linkage or functionalization of the ethyl chain.

The ether linkage in this compound can be cleaved to yield the corresponding phenol, 3-amino-2-hydroxybenzoic acid. This transformation is typically achieved under strong acidic conditions or by using specific Lewis acids.

Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for the cleavage of aryl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 reaction.

Boron tribromide (BBr₃) is a particularly effective Lewis acid for the cleavage of aryl ethers, often allowing for milder reaction conditions compared to strong protic acids. The reaction mechanism involves the formation of a complex between the boron atom and the ether oxygen, followed by the cleavage of the carbon-oxygen bond.

Table 1: Representative Conditions for Ethoxy Group Cleavage This table presents typical conditions for the cleavage of aryl ethyl ethers and are illustrative for this compound.

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| HBr (48%) | Acetic Acid | Reflux | 4 - 8 | 70 - 90 |

| HI (57%) | Acetic Acid | Reflux | 2 - 6 | 80 - 95 |

While less common than cleavage, the ethyl group of the ethoxy moiety can potentially be functionalized. For instance, radical halogenation could introduce a halogen atom on the ethyl chain, which could then be subjected to further nucleophilic substitution reactions. However, such reactions would likely require protection of the more reactive amino and carboxylic acid functionalities to achieve selectivity.

Aromatic Ring Functionalization

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and ethoxy groups. The regioselectivity of these reactions is governed by the directing effects of these substituents.

The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are both ortho, para-directing and activating substituents. The carboxylic acid group (-COOH), on the other hand, is a deactivating and meta-directing group. In this compound, the powerful activating and ortho, para-directing effects of the amino and ethoxy groups dominate the deactivating and meta-directing effect of the carboxylic acid.

The amino group is a stronger activating group than the ethoxy group. Therefore, electrophilic substitution is expected to be directed primarily to the positions ortho and para to the amino group. The position para to the amino group (position 6) is sterically unhindered. The position ortho to the amino group (position 4) is also activated by the ethoxy group. The position ortho to the ethoxy group (position 1) is already substituted with the carboxylic acid.

Considering both electronic and steric factors, electrophilic substitution is most likely to occur at the 4- and 6-positions of the benzene ring.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution This table predicts the major products of common electrophilic aromatic substitution reactions on this compound based on the directing effects of the substituents.

| Reaction | Electrophile | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Halogenation | Br⁺ | Br₂/FeBr₃ | 4-Bromo-3-amino-2-ethoxybenzoic acid and 6-Bromo-3-amino-2-ethoxybenzoic acid |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 4-Nitro-3-amino-2-ethoxybenzoic acid and 6-Nitro-3-amino-2-ethoxybenzoic acid |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 4-Sulfo-3-amino-2-ethoxybenzoic acid and 6-Sulfo-3-amino-2-ethoxybenzoic acid |

For the application in metal-catalyzed cross-coupling reactions, this compound would first need to be functionalized with a halide (e.g., Br, I) or a triflate group. Assuming a halogen atom is introduced at the 4- or 6-position, these derivatives can then participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : A halogenated derivative of this compound can be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl compound.

Buchwald-Hartwig Amination : The palladium-catalyzed coupling of a halogenated derivative with an amine would introduce a new amino substituent on the aromatic ring.

Sonogashira Coupling : The reaction of a halogenated derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would result in the formation of an alkynyl-substituted derivative.

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions with a Halogenated this compound Derivative This table provides illustrative examples of common cross-coupling reactions, assuming prior halogenation of the substrate at the 4- or 6-position.

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Buchwald-Hartwig Amination | Secondary amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Diarylamine derivative |

Chemo- and Regioselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound necessitates careful consideration of chemo- and regioselectivity in its derivatization.

Chemoselectivity : Reactions must be designed to target a specific functional group while leaving others intact. For instance, acylation of the amino group can be achieved under milder conditions than the esterification of the carboxylic acid. Protection of the more reactive functional groups is often a necessary strategy. For example, the amino group can be protected as an amide before performing reactions on the carboxylic acid or the aromatic ring.

Regioselectivity : As discussed in the context of electrophilic aromatic substitution, the positions on the aromatic ring are not equally reactive. The interplay of the directing effects of the amino, ethoxy, and carboxyl groups, along with steric considerations, will determine the position of substitution. In metal-catalyzed cross-coupling reactions, the initial position of the halogen or triflate group will dictate the regioselectivity of the coupling.

By carefully selecting reagents, reaction conditions, and protective group strategies, it is possible to achieve a high degree of control over the derivatization of this compound, enabling the synthesis of a wide array of complex molecules.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of 3-Amino-2-ethoxybenzoic acid. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₁NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Tandem mass spectrometry (MS/MS) experiments are employed to analyze the fragmentation pathways. The fragmentation of benzoic acid derivatives often involves characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). researchgate.net For this compound, the fragmentation pattern would likely involve initial loss of the ethoxy group or decarboxylation. A plausible fragmentation pathway could include:

Decarboxylation: Loss of the carboxylic acid group (-COOH, 45 Da) from the parent ion.

Loss of the ethoxy group: Cleavage of the ether bond, resulting in the loss of an ethoxy radical (•OC₂H₅, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a rearrangement.

Loss of water: Elimination of a water molecule (18 Da) involving the amino and carboxylic acid groups.

A detailed analysis of these fragments helps to piece together the connectivity of the molecule, confirming the positions of the amino, ethoxy, and carboxylic acid functional groups on the benzene (B151609) ring.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure / Neutral Loss | Calculated m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 182.0766 |

| [M-H₂O+H]⁺ | Loss of Water | 164.0660 |

| [M-C₂H₄+H]⁺ | Loss of Ethylene | 154.0453 |

| [M-COOH+H]⁺ | Loss of Carboxyl Radical | 136.0762 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.

While 1D ¹H and ¹³C NMR provide information about the chemical environment of individual nuclei, 2D NMR experiments reveal through-bond and through-space correlations, which are essential for assembling the complete molecular structure. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons of the ethyl group (the -CH₂- and -CH₃) and among the adjacent protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would definitively assign the proton signals to their corresponding carbon atoms for the aromatic CH groups and the ethoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. youtube.com For this compound, NOESY could show correlations between the protons of the ethoxy group and the aromatic proton at position 3, helping to determine the preferred orientation of the ethoxy substituent relative to the benzene ring.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | Aromatic H4 ↔ H5 ↔ H6; Ethoxy -CH₂- ↔ -CH₃- | Connectivity of proton spin systems |

| HSQC | ¹H - ¹³C (¹J) | Aromatic H4 ↔ C4; H5 ↔ C5; H6 ↔ C6; Ethoxy -CH₂- ↔ C(ethoxy); -CH₃- ↔ C(ethoxy) | Direct C-H attachments |

| HMBC | ¹H - ¹³C (²⁻³J) | Ethoxy -CH₂- ↔ C2 (aromatic); Aromatic H4 ↔ C2, C6, COOH; Amino -NH₂ ↔ C2, C4 | Long-range connectivity, substitution pattern |

| NOESY | ¹H - ¹H (space) | Ethoxy -CH₂- ↔ Aromatic H3; Amino -NH₂ ↔ Ethoxy -CH₂- | Spatial proximity, conformational preferences |

Solid-State NMR (ssNMR) spectroscopy is used to study materials in their solid phase. For this compound, ssNMR would be invaluable for characterizing its crystalline form(s). Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation within the crystal lattice. This technique can distinguish between different polymorphs (different crystal packing arrangements of the same molecule), which may exhibit distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solid samples.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by mapping the electron density within a single crystal. This technique yields precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles with very high precision. nih.gov

For this compound, an SCXRD analysis would provide:

Unambiguous confirmation of the connectivity and the substitution pattern on the aromatic ring.

Precise measurements of all bond lengths and angles.

Detailed information on the intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, that dictate the crystal packing. Molecules of similar benzoic acids are known to form centrosymmetric hydrogen-bonded dimers in the solid state. rsc.orgrsc.org

As of this writing, a published crystal structure for this compound is not available in open crystallographic databases. However, the data obtained from such an analysis would be the gold standard for its structural characterization.

Table 3: Hypothetical SCXRD Data Parameters for this compound

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Fundamental packing symmetry |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | Detailed internal symmetry |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Size and shape of the repeating unit |

| Z Value | The number of molecules per unit cell. | Packing density |

| Bond Lengths/Angles | Precise distances and angles between atoms. | Molecular geometry |

| Hydrogen Bonds | Identification of donor-acceptor distances and angles. | Key intermolecular interactions |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. spectroscopyonline.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid (often overlapping with C-H stretches), the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and various aromatic C-H and C=C vibrations. dergipark.org.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretching is visible, aromatic ring vibrations are often particularly strong in Raman spectra. The symmetric vibrations of non-polar bonds are more Raman active, which can help in assigning complex vibrational modes. spectroscopyonline.com

Conformational studies can also be performed, as changes in molecular conformation can lead to shifts in vibrational frequencies.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | 3300 - 3500 |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) | Weak / Not prominent |

| Aromatic/Alkyl C-H | C-H Stretch | 2850 - 3100 | 2850 - 3100 |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1710 | 1680 - 1710 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | 1450 - 1600 (strong) |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination of Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum.

However, if this molecule were used as a precursor to synthesize chiral derivatives (for example, by forming an amide with a chiral amine), these techniques would be essential for their characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which can provide information about the stereochemistry and conformation of the chiral derivative. ORD measures the rotation of the plane of polarized light as a function of wavelength. Both methods are powerful tools for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid |

| p-ethoxybenzoic acid |

| 4-Amino-3-methylbenzoic acid |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For a molecule like 3-Amino-2-ethoxybenzoic acid, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. From this optimized geometry, various electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential can be computed. These properties are crucial for predicting the molecule's reactivity and intermolecular interactions.

Ab Initio Methods for Molecular Properties

Ab initio methods are another class of quantum chemical calculations that are based on the fundamental principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. For this compound, these methods could be used to calculate properties such as dipole moment, polarizability, and thermochemical data with a high degree of confidence.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in the ethoxy and amino groups of this compound suggests the possibility of multiple stable conformations. Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating these bonds to identify all possible low-energy conformers. This analysis would reveal the relative stabilities of different spatial arrangements of the atoms and the energy barriers for interconversion between them. Understanding the conformational landscape is essential as the biological activity and physical properties of a molecule can be highly dependent on its preferred shape.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated. Comparing these predicted spectra with experimentally obtained data is a powerful method for validating the computed structure and assigning the observed NMR signals to specific atoms within the molecule.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Computational chemistry can be used to calculate the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational bands and to confirm the calculated minimum-energy structure.

While the specific application of these computational methodologies to this compound is not found in the surveyed literature, the principles outlined above represent the standard theoretical approaches that would be used to characterize this compound.

Despite a comprehensive search, there is currently no publicly available scientific literature detailing the computational chemistry, theoretical studies, reaction mechanism elucidation, intermolecular interactions, or crystal packing analysis specifically for the chemical compound This compound .

While research exists on structurally related compounds, such as other substituted aminobenzoic acids, this information does not directly apply to this compound and therefore cannot be presented in this article as per the strict content inclusion criteria.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific computational and crystallographic data requested for this compound.

Applications in Organic Synthesis As a Chemical Building Block

Precursor for Heterocyclic Compound Synthesis

The structural features of 3-Amino-2-ethoxybenzoic acid make it an attractive starting material for the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Quinoline (B57606) Derivatives

While the direct use of this compound in well-known named reactions for quinoline synthesis like the Friedländer, Combes, or Doebner-von Miller reactions is not extensively documented in readily available literature, its structural motifs suggest potential applicability. The presence of an amino group ortho to a carboxylic acid allows for cyclization strategies to form the quinoline core. For instance, condensation of the amino group with a β-dicarbonyl compound, followed by intramolecular cyclization and decarboxylation, could theoretically lead to the formation of quinoline-8-carboxylic acid derivatives. The ethoxy group at the 2-position would be expected to influence the electronic properties and reactivity of the resulting quinoline system.

Further research is needed to explore the specific reaction conditions and synthetic pathways that would enable the efficient conversion of this compound into a diverse range of quinoline derivatives.

Formation of Benzoxazine and Benzothiazine Scaffolds

The synthesis of benzoxazinones from anthranilic acid derivatives is a well-established area of research. These reactions typically involve the acylation of the amino group followed by cyclization with a dehydrating agent. Given that this compound is a substituted anthranilic acid, it can serve as a precursor for 2,3-dihydro-1,3-benzoxazin-4-ones. The general synthetic approach would involve the reaction of this compound with an appropriate acylating agent to form an N-acyl intermediate, which would then undergo intramolecular cyclization to yield the corresponding benzoxazinone.

The formation of benzothiazine scaffolds from this compound is also plausible. A potential synthetic route could involve the reaction of the amino group with a sulfur-containing reagent, such as carbon disulfide, to form a dithiocarbamate (B8719985) intermediate. Subsequent intramolecular cyclization, possibly involving the carboxylic acid group, could lead to the formation of a benzothiazinone derivative. The specific reaction conditions and the nature of the sulfur reagent would determine the final structure of the benzothiazine ring system.

Role in Indole (B1671886) and Benzofuran (B130515) Synthesis

The direct synthesis of indoles and benzofurans from this compound presents a more complex synthetic challenge. Classic indole syntheses, such as the Fischer indole synthesis, typically involve the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While derivatives of this compound could potentially be converted into suitable precursors for such reactions, direct cyclization strategies are not immediately apparent from its structure.

Similarly, the synthesis of benzofurans often involves the cyclization of ortho-substituted phenols. While the ethoxy group in this compound is an ether linkage, its conversion to a phenolic hydroxyl group would be a necessary prerequisite for many standard benzofuran syntheses. Alternative strategies, perhaps involving intramolecular C-O bond formation through activation of the carboxylic acid and a suitably positioned side chain, would need to be developed.

Intermediate in Complex Molecule Construction

Beyond its use as a direct precursor for simple heterocycles, this compound can also function as a valuable intermediate in the construction of more complex molecular architectures.

Preparation of Macrocycles and Supramolecular Assemblies

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable building block for the synthesis of macrocycles, including macrocyclic peptides. The amino and carboxylic acid functionalities can participate in amide bond formation, allowing for its incorporation into peptide chains. Subsequent macrocyclization reactions, either through head-to-tail cyclization or by linking side chains, could lead to the formation of constrained cyclic structures. The ethoxy group can provide steric bulk and influence the conformational preferences of the resulting macrocycle.

In the realm of supramolecular chemistry, the ability of the carboxylic acid and amino groups to participate in hydrogen bonding and other non-covalent interactions makes this compound a potential component for the design of self-assembling systems. These interactions could drive the formation of well-ordered supramolecular structures such as sheets, ribbons, or porous networks.

Building Block for Ligands and Catalysts

The presence of nitrogen and oxygen donor atoms in this compound makes it an attractive scaffold for the synthesis of polydentate ligands. The amino and carboxylic acid groups can be readily modified to introduce additional coordinating sites. For example, the amino group can be functionalized to create multidentate amine or amide-based ligands, while the carboxylic acid can be converted to an ester or amide to append other ligating moieties.

These tailored ligands can then be used to form coordination complexes with various metal ions. The resulting metal complexes could exhibit interesting catalytic properties, with the electronic and steric environment around the metal center being tunable through modifications to the this compound backbone. Such catalysts could find applications in a wide range of organic transformations.

Role in Green Chemistry and Sustainable Synthesis

Atom Economy and E-factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Environmental Factor (E-factor) is a metric that quantifies the amount of waste generated per unit of product. Both are key principles of green chemistry.

There is no available data in published research to calculate the atom economy or E-factor for specific reactions where this compound is used as a building block. To perform such calculations, detailed reaction schemes, including all reactants, reagents, and byproducts, would be necessary. As no such reactions involving this specific compound have been documented in the context of green chemistry, a quantitative assessment of its atom economy and E-factor is not possible at this time.

Use in Solvent-Free or Aqueous Media Reactions

The use of greener solvents, such as water, or the complete avoidance of solvents (solvent-free reactions) are important aspects of sustainable synthesis. These approaches aim to reduce the environmental impact associated with volatile organic compounds (VOCs).

There are no documented instances in the scientific literature of this compound being utilized in either solvent-free or aqueous media reactions. Research in this area would be required to determine the feasibility and efficiency of using this compound under such environmentally benign conditions.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

While classical methods for the synthesis of aminobenzoic acids, such as the reduction of nitrobenzoic acids or the amination of halobenzoic acids, are established, future research will likely focus on developing more efficient, sustainable, and versatile routes to 3-Amino-2-ethoxybenzoic acid and its derivatives. google.com Innovation in this area is crucial for making these compounds more accessible for a wider range of applications.

Key areas for development include:

Catalytic C-H Amination: Direct C-H amination of 2-ethoxybenzoic acid represents a highly atom-economical approach. Advances in transition-metal catalysis (e.g., using rhodium, palladium, or iridium) could enable the selective installation of an amino group at the C3 position, bypassing the need for pre-functionalized starting materials and reducing waste.

Enzymatic and Bio-catalytic Methods: The use of engineered enzymes or whole-cell systems offers a green alternative for synthesis. researchgate.netnih.gov For instance, developing a multi-enzyme cascade could allow for the production of this compound from simple precursors under mild, aqueous conditions, as has been demonstrated for related compounds like 3-amino-2-hydroxy acetophenone. nih.gov

Improved Reduction Methodologies: For syntheses proceeding through a 3-nitro-2-ethoxybenzoic acid intermediate, research into novel catalytic hydrogenation techniques is warranted. google.com The use of new catalysts, such as supported nanoparticles or novel nickel catalysts, could lead to higher yields, improved purity, and milder reaction conditions compared to traditional methods. A patented method for preparing 3-amino-2-methyl benzoic acid via liquid phase catalytic hydrogenation highlights the efficiency of this approach, achieving high purity (>99%) and yield (>95%) without extensive purification. google.com

| Synthetic Strategy | Potential Precursor | Key Transformation | Anticipated Advantages | Key Challenges |

|---|---|---|---|---|

| C-H Amination | 2-Ethoxybenzoic acid | Direct, catalyzed amination | High atom economy, reduced steps | Achieving high regioselectivity |

| Nitro Group Reduction | 3-Nitro-2-ethoxybenzoic acid | Catalytic hydrogenation | High yield and purity | Synthesis of the nitro-precursor |

| Nucleophilic Aromatic Substitution | 3-Halo-2-ethoxybenzoic acid | Amination with ammonia (B1221849) source | Versatility in amine source | Harsh reaction conditions may be needed |

| Enzymatic Synthesis | Simple aromatic precursors | Multi-enzyme cascade | Green, sustainable, mild conditions | Enzyme development and optimization |

Exploration of Underutilized Reactivity and Selectivity

The interplay of the electron-donating amino and ethoxy groups with the electron-withdrawing carboxylic acid group governs the reactivity and selectivity of the aromatic ring. Future research will delve deeper into harnessing this unique electronic profile to control reaction outcomes.

Regioselective C-H Functionalization: The directing effects of the substituents can be exploited for selective C-H activation and subsequent functionalization. The amino group strongly activates the ortho and para positions (C4 and C6), while the ethoxy group also directs ortho/para. Computational and experimental studies on related alkoxy-substituted benzoic acids have shown that both steric and weak non-covalent coordination effects can precisely control regioselectivity in rhodium-catalyzed reactions. mdpi.com Exploring these reactions for this compound could unlock pathways to novel, highly substituted derivatives.

Diazotization Chemistry: The primary amino group is a handle for diazotization, transforming it into a versatile diazonium salt. While a common reaction, its application to this specific scaffold remains largely unexplored. Subsequent reactions, such as Sandmeyer, Suzuki, or Heck couplings, could introduce a wide array of substituents at the C3 position, providing rapid access to diverse chemical libraries.

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of one functional group in the presence of the others is a key goal. For example, protecting the amine and then selectively activating the C-H bond at a specific position, or using chemoselective coupling reactions that target only the carboxylic acid, will be critical for building molecular complexity.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. europa.eu The application of these technologies to the synthesis and derivatization of this compound is a promising research frontier.

Flow chemistry is particularly well-suited for:

Managing Exothermic Reactions: Nitration or diazotization reactions, which are often highly exothermic, can be performed more safely in microreactors due to superior heat dissipation. europa.eu

Improving Reaction Efficiency: The high surface-area-to-volume ratio in flow reactors can accelerate reaction rates, while precise control over residence time can minimize byproduct formation. durham.ac.uk A synthesis method for 3-amino-2-hydroxyacetophenone, a related compound, utilizes a micro-channel reactor to control reaction conditions and improve safety and efficiency. patsnap.com

Automated Library Synthesis: Integrating flow reactors with automated pumps and in-line purification columns allows for the rapid synthesis of a library of derivatives. chemrxiv.org For example, a stream of this compound could be sequentially reacted with various partners to explore structure-activity relationships efficiently. durham.ac.uk

| Process | Advantage of Flow Chemistry | Example Implementation |

|---|---|---|

| Nitration of 2-ethoxybenzoic acid | Enhanced safety and temperature control | Mixing reagents in a cooled microreactor |

| Catalytic Hydrogenation | Improved gas-liquid mixing, higher pressure tolerance | Packed-bed reactor with a solid-supported catalyst |

| Diazotization and Coupling | Safe handling of unstable diazonium intermediates | In-line generation and immediate reaction of the diazonium salt |

| Amide Library Synthesis | Automation and rapid purification | Flowing activated acid through columns of different amines |

Advanced Materials Science Applications

The trifunctional nature of this compound makes it an attractive building block, or monomer, for the synthesis of novel polymers and functional materials.

High-Performance Polymers: The amino and carboxylic acid groups can undergo polycondensation to form polyamides. The ethoxy group, positioned ortho to the amine, can influence the polymer's final properties by affecting chain packing, solubility, and thermal stability. Analogous research has shown that polymers derived from aminobenzoic acids can form complexes with metal ions. researchgate.net Furthermore, monomers like 3-amino-4-hydroxybenzoic acid are used to create high-performance bio-based polybenzoxazoles (PBOs) with ultrahigh thermal resistance. researchgate.net This suggests that this compound could serve as a precursor for new classes of thermally stable and functional polymers.

Functional Dyes and Pigments: The aromatic amine scaffold is a core component of many azo dyes. Diazotization of the amino group followed by coupling with various aromatic partners could lead to new dyes with tailored colors and properties, potentially for use in textiles, imaging, or as pH sensors.

Polymer Precursors: The molecule can be chemically modified to create more complex monomers. For example, the carboxylic acid could be converted to an ester or acid chloride, and the amine could be acylated, providing a versatile platform for designing monomers for various polymerization techniques.

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating research. Density Functional Theory (DFT) and other modeling techniques can offer deep insights into the behavior of this compound, guiding experimental design and rationalizing observed outcomes. nih.gov

Future synergistic studies could focus on:

Predicting Reaction Regioselectivity: Computational models can accurately predict the most likely sites for electrophilic substitution or C-H activation by analyzing the electron density of the aromatic ring and modeling reaction transition states. mdpi.com This can save significant experimental effort by predicting the outcomes of reactions with different catalysts and conditions. mdpi.com

Mechanism Elucidation: When unexpected products or reactivity patterns are observed, computational studies can be used to explore potential reaction pathways and intermediates, providing a mechanistic understanding that is difficult to obtain through experiments alone.

Designing Functional Materials: Molecular modeling can be used to predict the properties of polymers derived from this compound. By simulating polymer chain interactions, thermal properties, and electronic characteristics, researchers can rationally design new materials with desired performance attributes before committing to their synthesis. mwjscience.com

Q & A

Q. What synthetic methodologies are recommended for 3-Amino-2-ethoxybenzoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves ethoxylation of a precursor like 3-nitro-2-hydroxybenzoic acid. Key steps include:

- Nucleophilic substitution : Reacting the hydroxyl group with ethyl bromide in alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to convert the nitro group to an amino group. Optimization involves adjusting solvent polarity (ethanol/water mixtures), temperature (60–100°C), and catalyst loading. Post-synthesis, purify via recrystallization (ethanol/water) and validate purity using HPLC (≥98%) and melting point analysis (observed vs. literature) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H NMR : Key peaks include δ 1.4 ppm (triplet, CH₃CH₂O), δ 4.1 ppm (quartet, OCH₂), and aromatic protons (δ 6.5–7.5 ppm).

- IR Spectroscopy : Bands for -NH₂ (3300–3500 cm⁻¹), carboxylic acid O-H (2500–3000 cm⁻¹), and C=O (1680–1700 cm⁻¹).

- Mass Spectrometry : ESI-MS molecular ion [M+H]⁺ at m/z 196.1. X-ray crystallography resolves hydrogen-bonding networks and crystal packing, critical for understanding solid-state reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Refer to SDS of structurally analogous compounds (e.g., 2-Ethoxybenzoic acid) for emergency measures .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be systematically resolved?

- Method : Conduct solubility studies in water, DMSO, and ethanol at 25–60°C using UV-Vis spectroscopy (λmax = 260 nm) or gravimetric analysis.

- pH Dependence : Test solubility in buffered solutions (pH 2–10) to account for ionization (pKa ~4.5 for -COOH).

- Comparative Analysis : Cross-reference with analogs like 2-Ethoxybenzoic acid (solubility: 1.2 g/L in water at 25°C) to identify steric/electronic effects of the amino group .

Q. What strategies enhance the utility of this compound as a ligand in coordination chemistry or environmental remediation?

- MOF Synthesis : Coordinate with metal ions (e.g., Zn²⁺, Cu²⁺) to form porous frameworks. Optimize ligand-to-metal ratios (1:1 to 1:3) and characterize via PXRD and BET surface area analysis.

- Heavy Metal Adsorption : Test adsorption capacity for Pb²⁺/Cd²⁺ using ICP-MS. Adjust pH (4–7) to maximize carboxylate-metal binding efficiency. Compare performance with anthranilic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.